molecular formula C23H44O2 B13445438 (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran

(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran

Cat. No.: B13445438
M. Wt: 352.6 g/mol
InChI Key: LCBZSPXTIOJYPH-WAYWQWQTSA-N
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Description

(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran is a synthetic intermediate in which a long-chain unsaturated alcohol is protected as a tetrahydropyran (THP) ether. The THP group is a widely used protecting group in organic synthesis , effectively shielding the hydroxyl functionality from reactive conditions during multi-step synthetic sequences. This protection is typically installed under acid catalysis and can be removed later under mild acidic conditions to regenerate the original alcohol, making it a reversible and versatile strategy for complex molecule assembly. The presence of the (Z)-configured double bond at the 13-position of the octadecyl chain introduces both rigidity and a site for further chemical modification, such as catalytic hydrogenation or cycloaddition reactions. Compounds of this structural class, characterized by a long aliphatic chain linked to a tetrahydropyran ring, are valuable building blocks in organic and medicinal chemistry research . Researchers utilize this and similar THP-protected intermediates in the synthesis of complex lipids, natural product analogs, and other advanced materials. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

2-[(Z)-octadec-13-enoxy]oxane

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h5-6,23H,2-4,7-22H2,1H3/b6-5-

InChI Key

LCBZSPXTIOJYPH-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCCOC1CCCCO1

Canonical SMILES

CCCCC=CCCCCCCCCCCCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Tetrahydro-2H-pyran Core

  • Starting Material: 3,4-Dihydro-2H-pyran (Compound II), a commercially available heterocyclic compound.
  • Reaction: Bromination at the 5-position using liquid bromine or N-bromosuccinimide to produce 3,4-dihydro-5-bromo-2H-pyran (Compound III).
  • Conditions: Reflux in suitable solvents, typically in the presence of a radical initiator or light to facilitate halogenation.

Step 2: Formation of the Long-Chain Alkenyl Group

  • Preparation of Alkenyl Bromides:
    • Starting from commercially available 1-bromoalkanes (e.g., 1-bromodecane, 1-bromododecane), reaction with methanesulfonyl chloride yields mesylates.
    • Refluxing these mesylates with lithium bromide in acetone yields the corresponding (3Z)-alk-3-enes with high stereoselectivity (~85% yield).
  • Extension to Unsaturated Chain:
    • Alkynes are synthesized via nucleophilic substitution reactions involving alkyl bromides and lithium acetylide ethylenediamine complex.
    • Acetylene-allene rearrangements under Mannich conditions produce the desired (6Z)-alk-1,2,6-trienes.

Step 3: Construction of the Ether Linkage

  • Reaction: Nucleophilic substitution of the brominated pyran derivative (Compound III) with the long-chain alkenyl alcohol or its derivatives.
  • Method:
    • The alkenyl chain is converted into an alcohol or alkoxide intermediate.
    • The pyran bromide reacts with this nucleophile under basic conditions, typically in a polar aprotic solvent such as dichloromethane or ethyl acetate, to form the ether linkage.
  • Stereocontrol:
    • The Z-configuration of the double bond is maintained through stereoselective synthesis of the alkenyl chain, employing reactions like the Still-Gennari or Horner–Wadsworth–Emmons reactions.

Step 4: Final Functionalization and Purification

  • The product is purified via extraction, washing, and chromatography.
  • The stereochemistry and purity are confirmed using NMR and IR spectroscopy.

Specific Preparation Method (Based on Patent CN113372317B)

A detailed industrial synthesis involves:

  • Starting from 3,4-dihydro-2H-pyran.
  • Bromination with liquid bromine or N-bromosuccinimide to produce the brominated pyran.
  • Reaction with long-chain alkenyl alcohols or their derivatives to form the ether linkage.
  • Purification steps involving extraction with dichloromethane or ethyl acetate, followed by washing with water and organic solvents like methyl tert-butyl ether or petroleum ether.
  • Final oxidation or hydrolysis steps to refine the product, if necessary.

Advantages:

  • Uses inexpensive, readily available reagents.
  • Avoids hazardous reagents like lithium aluminum hydride or sodium hydride.
  • Suitable for large-scale industrial production due to simple post-reaction processing.

Data Table Summarizing Key Reagents and Conditions

Step Reagents Solvent Conditions Yield Purpose
Bromination Liquid bromine or N-bromosuccinimide - Reflux, room temperature High Bromination at 5-position
Alkene synthesis 1-bromoalkanes + methanesulfonyl chloride Acetone Reflux ~85% Formation of (3Z)-alk-3-enes
Chain extension Alkynes + lithium acetylide Ethanol Room temperature Variable Chain elongation with Z-configuration
Ether formation Brominated pyran + alkenyl alcohol Dichloromethane or Ethyl acetate 20-22°C, 10 h 81-89% Ether linkage formation
Final purification Organic extraction, chromatography - - - Purification of the final compound

Chemical Reactions Analysis

Deprotection to Regenerate the Alcohol

The THP group is cleaved under mildly acidic aqueous conditions to regenerate (Z)-13-octadecen-1-ol .

(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyranH3O+(Z)-13-Octadecen-1-ol+Dihydropyran\text{(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran} \xrightarrow{\text{H}_3\text{O}^+} \text{(Z)-13-Octadecen-1-ol} + \text{Dihydropyran}

Parameter Details
Reagentsp-TsOH, H2_2O
SolventMethanol or THF/H2_2O
Temperature20–50°C

Hydrogenation of the Z-Double Bond

The (Z)-configured double bond at position 13 undergoes catalytic hydrogenation to form a saturated derivative.

(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyranH2,Pd/C2-Octadecyloxy-tetrahydro-2H-pyran\text{(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Octadecyloxy-tetrahydro-2H-pyran}

Parameter Details
CatalystPd/C, Raney Ni
SolventEthyl acetate, hexanes
Pressure1–3 atm H2_2
StereoselectivityLoss of Z-configuration

Oxidation Pathways

While direct oxidation of the THP ether is uncommon, the regenerated alcohol (after deprotection) can undergo Jones oxidation to form carboxylic acids, as demonstrated in analogous systems .

(Z)-13-Octadecen-1-olCrO3,H2SO4(Z)-13-Octadecenoic acid\text{(Z)-13-Octadecen-1-ol} \xrightarrow{\text{CrO}_3, \text{H}_2\text{SO}_4} \text{(Z)-13-Octadecenoic acid}

Parameter Details
ReagentsCrO3_3, H2_2SO4_4
SolventAcetone/water
Yield61–64% (similar substrates)

Ring-Opening Metathesis

The compound’s enol ether structure may participate in ring-closing metathesis (RCM) using Grubbs catalysts, as seen in macrocyclic syntheses .

Example Reaction:

(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyranGrubbs CatalystMacrocyclic Product\text{(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran} \xrightarrow{\text{Grubbs Catalyst}} \text{Macrocyclic Product}

Parameter Details
CatalystGrubbs Generation I or II
ConditionsReflux in dichloromethane
ApplicationMacrocycle synthesis

Hydrolysis Under Basic Conditions

The THP ether is stable to bases but undergoes hydrolysis in acidic media. No significant reactivity is reported under basic conditions .

Biological Degradation

In environmental contexts, enzymatic hydrolysis by esterases or lipases may cleave the THP group, releasing the bioactive alcohol for pheromonal activity .

Key Research Findings

  • Pheromone Synthesis : The THP-protected derivative serves as a stable intermediate for controlled release of (Z)-13-octadecen-1-ol in moth pheromone studies .

  • Catalytic Selectivity : Titanium-mediated cross-cyclomagnesiation reactions (similar to those in ) highlight the role of THP ethers in stabilizing reactive intermediates.

  • Metathesis Applications : Grubbs-catalyzed RCM enables macrocyclization, though this remains unexplored for the exact compound .

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Studies: The compound may be used in studies related to membrane biology due to its long hydrocarbon chain.

Medicine

    Drug Development:

Industry

    Surfactants and Emulsifiers: The compound’s structure suggests potential use in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran would depend on its specific application. In biological systems, it may interact with lipid membranes or specific proteins. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Varying Unsaturation

(a) Trienoic THP Ethers (12a–c) Compounds such as 2-((5Z,9Z,13Z)-Octadeca-5,9,13-trien-1-yloxy)tetrahydro-2H-pyran (12a) and its homologs (12b, 12c) differ in chain length and number of double bonds:

Property (Z)-2-(Octadec-13-en-1-yloxy)THP 12a (Trienoic THP) 12b (Trienoic THP)
Chain length C18 (octadecenyl) C18 (octadecatrienyl) C20 (icosatrienyl)
Double bonds 1 (Z-13) 3 (Z-5,9,13) 3 (Z-5,9,13)
Molecular formula C₂₃H₄₂O₂ C₂₃H₃₈O₂ C₂₅H₄₂O₂
Synthetic route Cross-cyclomagnesiation Same as target Same as target

Key differences :

  • Reactivity: Trienoic analogues (12a–c) exhibit higher reactivity due to conjugated double bonds, enabling participation in Diels-Alder or epoxidation reactions, whereas the monoenoic target compound is less reactive .

(b) (Z)-13-Octadecenal (CAS 58594-45-9)
This aldehyde derivative shares the Z-13-octadecenyl chain but replaces the THP ether with an aldehyde group:

Property (Z)-2-(Octadec-13-en-1-yloxy)THP (Z)-13-Octadecenal
Functional group THP ether Aldehyde
Polarity Moderate (ether) High (aldehyde)
Applications Protective group in synthesis Pheromone studies

Key differences :

  • The aldehyde’s polarity makes it suitable for pheromone research, while the THP ether’s stability favors its use in synthetic intermediates .
Macrocyclic Analogues (Pharmacopeial Reference)

The macrocyclic compound from PF 43(1) () is structurally distinct, featuring a 15-membered lactone with multiple substituents (e.g., methyl, hydroxyl, and glycosyl groups).

Biological Activity

(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran is a chemical compound characterized by a unique structure that includes a tetrahydropyran ring and an unsaturated alkyl chain. Its molecular formula is C₁₈H₃₄O, with a molecular weight of approximately 350.57 g/mol. This compound's structure suggests potential biological activities, particularly in areas such as antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a long-chain unsaturated fatty acid moiety, which is known to influence its interactions with biological membranes and cellular signaling pathways. The presence of the double bond in the octadecyl chain may enhance its reactivity and biological activity.

Property Value
Molecular FormulaC₁₈H₃₄O
Molecular Weight350.57 g/mol
Physical StateYellow Oil
SolubilityEthyl Acetate, Hexanes, Methanol

Biological Activity Overview

Research on the biological activity of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran is limited; however, related compounds with similar structures have demonstrated significant biological properties. The following sections summarize potential activities based on structural analogs and preliminary studies.

Antimicrobial Activity

Compounds with long-chain fatty acids often exhibit antimicrobial properties. For example, fatty acid derivatives have been shown to disrupt bacterial membranes, leading to cell lysis. While specific studies on (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran are lacking, its structural similarity to known antimicrobial agents suggests that it may possess similar activities .

Anti-inflammatory Properties

Fatty acid derivatives can modulate inflammatory responses by influencing signaling pathways such as NF-kB and COX enzymes. Although direct evidence for (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran's anti-inflammatory effects is not available, related compounds have shown promise in reducing inflammation in various models .

Anticancer Potential

Recent studies indicate that compounds with unsaturated bonds can induce apoptosis in cancer cells. For instance, trienoic acids have demonstrated cytotoxic activity against tumor cell lines . Given the presence of a cis-double bond in (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran, it may similarly influence cancer cell viability.

Case Studies and Research Findings

While specific studies focusing solely on (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran are scarce, several relevant findings from analogous compounds provide insight into its potential biological activities:

  • Cytotoxicity in Tumor Cells : A study on trienoic acids revealed moderate cytotoxic effects against various tumor cell lines, indicating that similar compounds might also exhibit anticancer properties .
  • Apoptosis Induction : Research has shown that certain fatty acids can induce apoptosis in Jurkat cells at low concentrations, suggesting that (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran might have comparable effects due to its structural characteristics .
  • Inflammation Modulation : Compounds structurally related to (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran have been implicated in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines .

Q & A

Q. What are the established synthetic routes for (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via Prins cyclization , a common method for tetrahydropyran derivatives. Key steps include:

  • Using benzaldehyde dimethyl acetal and silane as starting materials under acidic catalysis (e.g., BF₃·OEt₂) .
  • Temperature control (60–80°C) to favor cyclization while minimizing side reactions.
  • Stereochemical control via Z-selective olefin introduction (e.g., Wittig or Horner-Wadsworth-Emmons reactions) for the octadec-13-enyloxy chain .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationBF₃·OEt₂, 70°C, 12h~65%
Olefin introduction(Z)-selective Wittig reagent, THF, 0°C→RT~50%

Q. How is the structural integrity of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran validated?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include:
    • δ 4.5–5.5 ppm : Olefinic protons (Z-configuration confirmed by coupling constants, J = 10–12 Hz) .
    • δ 3.5–4.0 ppm : Ether-linked oxygen protons in the tetrahydropyran ring .
  • Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) validates molecular weight (e.g., m/z 378.32 for [M+H]⁺) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Stable under inert atmospheres (N₂/Ar) but degrades in the presence of strong acids/bases or prolonged UV exposure .
  • Storage : Store at –20°C in amber vials with molecular sieves to prevent hydrolysis of the ether linkage .

Advanced Research Questions

Q. How can diastereoselectivity be achieved during the synthesis of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran?

Methodological Answer:

  • Use chiral catalysts (e.g., Cu(II)-bisphosphine complexes) to enforce stereochemistry during cyclization .
  • Optimize solvent polarity (e.g., CH₂Cl₂ vs. THF) to influence transition-state geometry.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for cyclization and olefin formation to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., COSMO-RS models for polar solvents) .
  • Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • Perform systematic characterization :
    • Solubility : Use shake-flask method in water/octanol systems.
    • logP : Validate via reverse-phase HPLC (C18 column, methanol/water gradient) .
  • Cross-reference data with structurally analogous compounds (e.g., tetrahydro-4-methyl-2-phenyl-2H-pyran) to identify outliers .

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

Methodological Answer:

  • GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., aldehydes from oxidation) .
  • HPLC-PDA/ELSD : Quantify non-volatile impurities (e.g., dimerized tetrahydropyran derivatives) .
  • ICP-MS : Screen for metal catalysts (e.g., residual Cu from diastereoselective synthesis) .

Q. How can ecological risks be assessed given limited ecotoxicological data?

Methodological Answer:

  • Conduct OECD 301F biodegradation tests to evaluate persistence .
  • Use QSAR models (e.g., EPI Suite™) to estimate bioaccumulation potential (logKow ≈ 7.2 predicted) .
  • Perform acute toxicity assays with Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox®) .

Q. What strategies mitigate hazards during large-scale synthesis?

Methodological Answer:

  • Replace hazardous reagents (e.g., BF₃·OEt₂) with greener alternatives (e.g., zeolite catalysts) .
  • Implement continuous flow reactors to improve heat dissipation and reduce explosion risks .
  • Use in-line FTIR monitoring to detect exothermic intermediates in real time .

Q. How do structural modifications (e.g., chain length, stereochemistry) affect biological activity?

Methodological Answer:

  • Synthesize analogs with varying alkyl chain lengths (C14–C20) and test in cell-based assays (e.g., cytotoxicity in HeLa cells) .
  • Compare Z/E isomers via molecular docking to identify steric clashes in target binding pockets .
  • Publish structure-activity relationship (SAR) data to guide future derivatization .

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